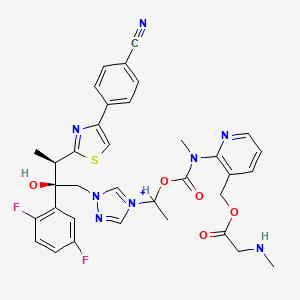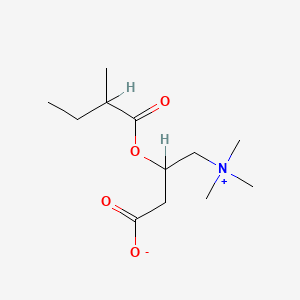
2-Methylbutyroylcarnitine
Übersicht
Beschreibung
2-Methylbutyrylcarnitin ist ein Mitglied der Acylcarnitin-Klasse von Verbindungen, die organische Moleküle sind, die eine Fettsäure enthalten, die über eine Esterbindung mit Carnitin verbunden ist. Insbesondere ist 2-Methylbutyrylcarnitin ein C5-Acylcarnitin mit einer 2-Methylbutyrylgruppe als Acylsubstituent. Diese Verbindung ist praktisch unlöslich in Wasser und schwach sauer. Es wird hauptsächlich in der Membran und im extrazellulären Raum innerhalb von Zellen gefunden und kann im Urin nachgewiesen werden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methylbutyrylcarnitin beinhaltet typischerweise die Veresterung von 2-Methylbuttersäure mit Carnitin. Die Reaktionsbedingungen umfassen oft die Verwendung eines geeigneten Katalysators und Lösungsmittels, um den Veresterungsprozess zu erleichtern. Der genaue Syntheseweg kann je nach gewünschter Ausbeute und Reinheit des Endprodukts variieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Methylbutyrylcarnitin kann groß angelegte Veresterungsprozesse umfassen, bei denen optimierte Reaktionsbedingungen verwendet werden, um die Ausbeute und Effizienz zu maximieren. Der Produktionsprozess kann auch Reinigungsschritte wie Kristallisation oder Chromatographie umfassen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Methylbutyrylcarnitin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von 2-Methylbutyrylcarnitin verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu erzielen .
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus den Reaktionen von 2-Methylbutyrylcarnitin gebildet werden, hängen von der jeweiligen Reaktion und den verwendeten Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann. Substitutionsreaktionen können zur Bildung verschiedener Derivate mit unterschiedlichen funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
2-Methylbutyrylcarnitin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung verwendet, um Veresterung und andere organische Reaktionen zu untersuchen.
Biologie: Es ist an Stoffwechselstudien beteiligt, insbesondere beim Verständnis des Fettsäurestoffwechsels und verwandter Störungen.
Medizin: Es wird zur Diagnose von Stoffwechselstörungen, wie z. B. verzweigtkettigen organischen Säureurien, verwendet, indem organische Säuren im Urin und Acylcarnitine im Plasma oder in getrockneten Blutproben analysiert werden
Wirkmechanismus
2-Methylbutyrylcarnitin übt seine Wirkungen durch seine Rolle im Fettsäurestoffwechsel aus. Es ist am Transport von Fettsäuren in die Mitochondrien zur β-Oxidation beteiligt, einem Prozess, der Energie erzeugt. Die Verbindung bindet an bestimmte Rezeptoren und Enzyme und erleichtert die Umwandlung von Fettsäuren in Energie. Im Zusammenhang mit Stoffwechselstörungen weisen erhöhte 2-Methylbutyrylcarnitin-Spiegel auf einen Mangel an dem für Isobutyryl-CoA spezifischen Dehydrogenase-Enzym hin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyrylcarnitine typically involves the esterification of 2-methylbutyric acid with carnitine. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The exact synthetic route may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of 2-Methylbutyrylcarnitine may involve large-scale esterification processes, utilizing optimized reaction conditions to maximize yield and efficiency. The production process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutyrylcarnitine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Methylbutyrylcarnitine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of 2-Methylbutyrylcarnitine depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Methylbutyrylcarnitine has several scientific research applications, including:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It is involved in metabolic studies, particularly in understanding fatty acid metabolism and related disorders.
Medicine: It is used in the diagnosis of metabolic disorders, such as branched-chain organic acidurias, by analyzing urinary organic acids and acylcarnitines in plasma or dried blood spots
Wirkmechanismus
2-Methylbutyrylcarnitine exerts its effects through its role in fatty acid metabolism. It is involved in the transport of fatty acids into the mitochondria for β-oxidation, a process that generates energy. The compound binds to specific receptors and enzymes, facilitating the conversion of fatty acids into energy. In the context of metabolic disorders, elevated levels of 2-Methylbutyrylcarnitine indicate a deficiency in the dehydrogenase enzyme specific for isobutyryl-CoA .
Vergleich Mit ähnlichen Verbindungen
2-Methylbutyrylcarnitin kann mit anderen Acylcarnitinen verglichen werden, wie zum Beispiel:
Acetylcarnitin: Beteiligt am Transport von Acetylgruppen in die Mitochondrien.
Propionylcarnitin: Beteiligt am Transport von Propionylgruppen.
Butyrylcarnitin: Beteiligt am Transport von Butyrylgruppen.
Die Einzigartigkeit von 2-Methylbutyrylcarnitin liegt in seiner spezifischen Rolle im Stoffwechsel von verzweigtkettigen Fettsäuren und seiner diagnostischen Bedeutung bei Stoffwechselstörungen .
Eigenschaften
IUPAC Name |
3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPDBBYTYJYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423789 | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31023-25-3 | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one](/img/structure/B1236592.png)
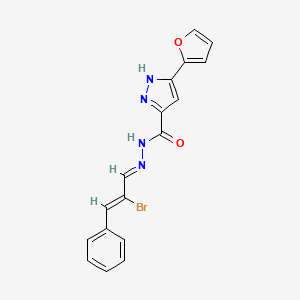
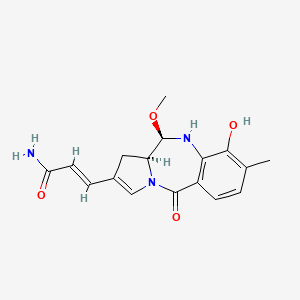
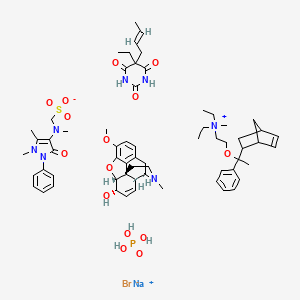


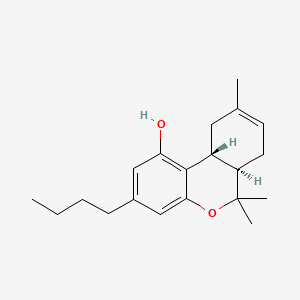
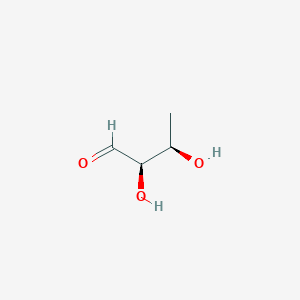

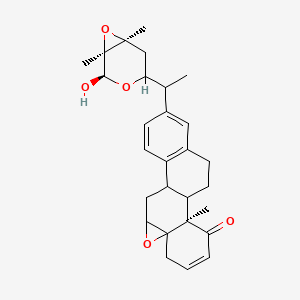
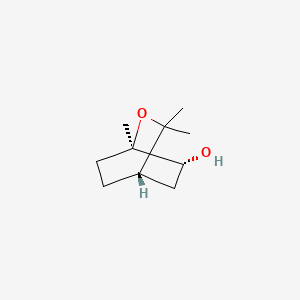

![H2[(OH)2B(mu-OO)2B(OH)2]](/img/structure/B1236615.png)
